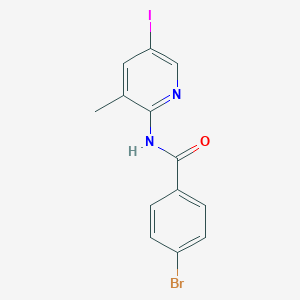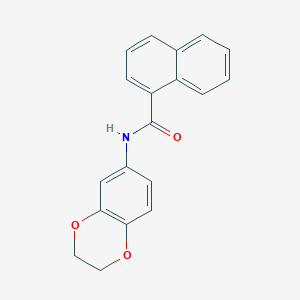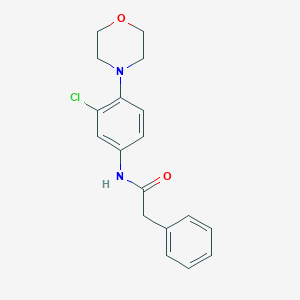
2-fluoro-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-methylphenyl)benzamide, also known as 2F-NPB, is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research for its potential therapeutic applications and its ability to modulate certain physiological processes.
Mecanismo De Acción
The exact mechanism of action of 2-fluoro-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to modulate certain physiological processes by interacting with specific receptors or enzymes. For example, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-fluoro-N-(2-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific area of research. For example, in cancer research, it has been found to induce apoptosis and inhibit cell proliferation. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and inhibit COX-2 activity. In neurodegenerative disease research, it has been found to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-fluoro-N-(2-methylphenyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, it has a relatively low toxicity profile, which makes it safe to use in vitro and in vivo. However, one limitation of using 2-fluoro-N-(2-methylphenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-fluoro-N-(2-methylphenyl)benzamide. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity, due to its ability to activate PPARγ. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its neuroprotective effects. Furthermore, research could focus on the development of more soluble derivatives of 2-fluoro-N-(2-methylphenyl)benzamide, which could improve its efficacy in certain experiments.
Métodos De Síntesis
The synthesis of 2-fluoro-N-(2-methylphenyl)benzamide involves the reaction of 2-fluoroaniline and 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified using column chromatography or recrystallization. The purity of the final product can be determined using techniques such as NMR or HPLC.
Aplicaciones Científicas De Investigación
2-fluoro-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C14H12FNO |
|---|---|
Peso molecular |
229.25 g/mol |
Nombre IUPAC |
2-fluoro-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17) |
Clave InChI |
JTJSUVUUBQMAHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)





![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)